

GNE-7915 Tosylate for Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-7915 tosylate

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These application notes provide a comprehensive overview of the use of **GNE-7915 tosylate**, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical mouse models of Parkinson's Disease. This document includes summaries of reported dosages, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

GNE-7915 is a brain-penetrant LRRK2 inhibitor that has been instrumental in studying the role of LRRK2 kinase activity in the pathophysiology of Parkinson's disease.[1][2] Its high potency and selectivity make it a valuable tool for in vivo studies aimed at understanding disease mechanisms and evaluating potential therapeutic strategies.[3] This document outlines established protocols for the administration of **GNE-7915 tosylate** to various mouse models, providing a foundation for reproducible and effective preclinical research.

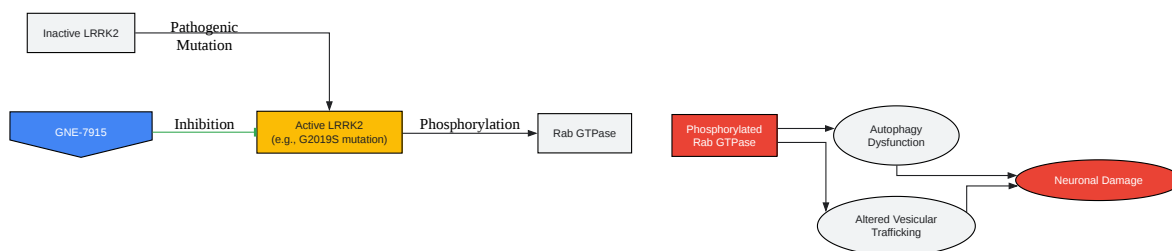
Data Presentation: GNE-7915 Tosylate Dosage in Mouse Models

The following table summarizes quantitative data from key studies that have utilized GNE-7915 in mouse models of Parkinson's disease. This allows for easy comparison of different dosing strategies and their corresponding experimental contexts.

Mouse Model	Dosage	Administration Route	Dosing Schedule	Key Findings	Reference
LRRK2 R1441G Mutant Mice	100 mg/kg	Subcutaneous (s.c.)	Twice weekly for 18 weeks	Reduced striatal α -synuclein oligomers and cortical pSer129- α Syn levels. No observed adverse effects on lung, kidney, or liver function with long-term treatment.[4] [5]	[4]
BAC Transgenic Mice (human LRRK2 G2019S)	50 mg/kg	Intraperitoneal (i.p.) or Oral (p.o.)	Acute (single dose)	Concentration-dependent knockdown of phosphorylated LRRK2 (pLRRK2) in the brain.[2]	[2]

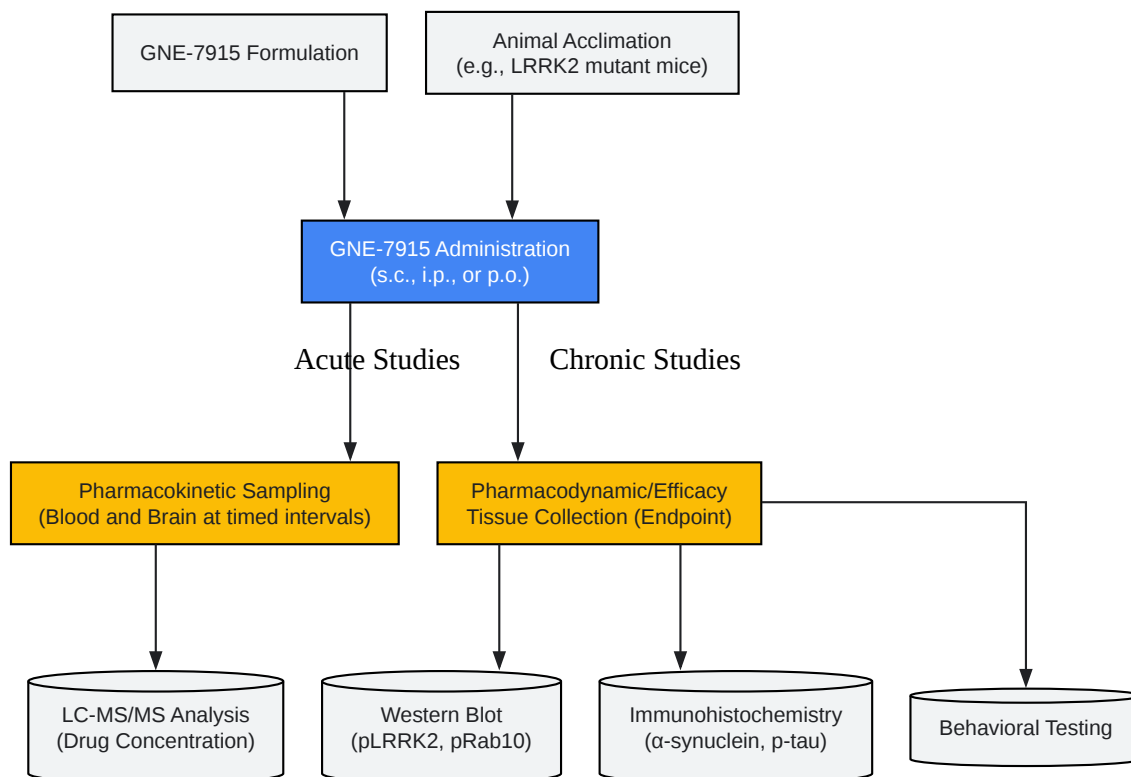
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.



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Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.



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Caption: General experimental workflow for in vivo studies with GNE-7915.

Experimental Protocols

The following are detailed methodologies for key experiments involving **GNE-7915 tosylate** in mouse models.

Protocol 1: Preparation of GNE-7915 Formulation for In Vivo Administration

This protocol describes the preparation of a GNE-7915 suspension suitable for subcutaneous, intraperitoneal, or oral administration in mice.

Materials:

- **GNE-7915 tosylate** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Prepare a stock solution: Weigh the required amount of **GNE-7915 tosylate** powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[6] Use an ultrasonic bath if necessary to fully dissolve the compound.
- Prepare the vehicle: In a separate sterile tube, combine the vehicle components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.[6]
- Combine stock and vehicle: To prepare the final dosing solution, first add the calculated volume of the GNE-7915 stock solution to the PEG300 and mix thoroughly.
- Add Tween-80: Add the Tween-80 to the mixture and vortex until it is evenly dispersed.
- Add saline: Finally, add the sterile saline to reach the final desired volume and concentration. Vortex the suspension thoroughly before each administration to ensure homogeneity.

- **Fresh Preparation:** It is recommended to prepare the GNE-7915 suspension fresh on the day of use.

Protocol 2: Long-Term Administration of GNE-7915 in LRRK2 R1441G Mutant Mice

This protocol is based on a study demonstrating the long-term efficacy and safety of GNE-7915.[4]

Animals:

- LRRK2 R1441G mutant mice and wild-type littermate controls.
- Age of mice at the start of treatment: 14 months.

Dosing Regimen:

- Dose: 100 mg/kg body weight.
- Administration Route: Subcutaneous (s.c.) injection.
- Frequency: Twice a week (e.g., Monday and Thursday) for 18 consecutive weeks.
- Formulation: Prepare as described in Protocol 1.

Procedure:

- **Animal Acclimation:** Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
- **Baseline Measurements:** Before initiating treatment, it may be beneficial to perform baseline behavioral tests or collect biological samples (e.g., blood) for comparison.
- **Drug Administration:**
 - Weigh each mouse to calculate the precise volume of the GNE-7915 suspension to be administered.

- Administer the 100 mg/kg dose via subcutaneous injection in the scruff of the neck.
- Administer an equivalent volume of the vehicle solution to the control group.
- Monitoring: Monitor the animals regularly for any signs of toxicity, changes in body weight, or general health.
- Endpoint Analysis: At the conclusion of the 18-week treatment period, euthanize the animals and collect tissues for analysis.
 - Brain Tissue: Harvest the brain and dissect specific regions (e.g., striatum, cortex) for biochemical analysis (e.g., Western blotting for α -synuclein oligomers, pSer129- α Syn) or immunohistochemistry.
 - Peripheral Tissues: Collect lung, kidney, and liver for histopathological assessment to evaluate potential off-target effects.[4]

Protocol 3: Acute Administration for Pharmacokinetic and Target Engagement Studies

This protocol is designed to assess the pharmacokinetic profile of GNE-7915 and its ability to engage its target, LRRK2, in the brain.

Animals:

- Wild-type or transgenic mice (e.g., BAC LRRK2 G2019S).

Dosing Regimen:

- Dose: 50 mg/kg body weight.[2]
- Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
- Frequency: Single dose.
- Formulation: Prepare as described in Protocol 1.

Procedure:

- Animal Acclimation: Acclimate mice for at least one week prior to the study.
- Drug Administration: Administer a single 50 mg/kg dose of GNE-7915 or vehicle to respective groups.
- Time-Course Sample Collection:
 - Based on pharmacokinetic data, which shows a peak brain and serum concentration at approximately 1 hour post-injection, collect samples at various time points.[4]
 - Suggested time points: pre-dose (0 h), 1 h, 4 h, 8 h, and 24 h post-dose.
 - At each time point, euthanize a cohort of animals.
- Sample Processing:
 - Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
 - Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Excise the brain, and either flash-freeze the whole brain or dissect specific regions for storage at -80°C.
- Analysis:
 - Pharmacokinetics: Analyze plasma and brain homogenates using LC-MS/MS to determine the concentration of GNE-7915 at each time point.
 - Target Engagement: Perform Western blot analysis on brain lysates to measure the levels of phosphorylated LRRK2 (pLRRK2) and its downstream substrates, such as phosphorylated Rab10, to assess the extent and duration of target inhibition.[4]

Conclusion

The provided application notes and protocols offer a detailed guide for the use of **GNE-7915 tosylate** in mouse models of Parkinson's disease. The data and methodologies summarized here are intended to assist researchers in designing and executing robust *in vivo* studies to further elucidate the role of LRRK2 in neurodegeneration and to evaluate the therapeutic

potential of its inhibition. Adherence to these established protocols will contribute to the generation of reliable and reproducible preclinical data.

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